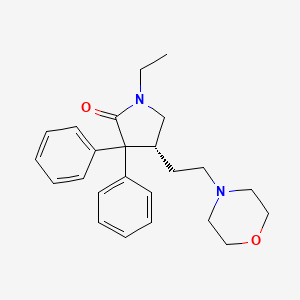
(R)-doxapram
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-doxapram is a chiral compound used primarily as a respiratory stimulant. It is the enantiomer of doxapram, which is known for its ability to stimulate the respiratory centers in the brain, leading to increased breathing rates and volumes. This compound is particularly useful in medical settings for treating respiratory depression caused by anesthesia, drug overdose, or chronic obstructive pulmonary disease.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-doxapram typically involves the resolution of racemic doxapram or the asymmetric synthesis using chiral catalysts. One common method is the resolution of racemic doxapram using chiral acids to separate the ®- and (S)-enantiomers. Another approach involves the asymmetric hydrogenation of a prochiral precursor using a chiral catalyst to directly produce ®-doxapram.
Industrial Production Methods
Industrial production of ®-doxapram often employs large-scale resolution techniques or asymmetric synthesis methods. The choice of method depends on factors such as cost, efficiency, and the availability of starting materials. The resolution method is widely used due to its simplicity and effectiveness in producing high-purity ®-doxapram.
Analyse Des Réactions Chimiques
Types of Reactions
®-doxapram undergoes various chemical reactions, including:
Oxidation: ®-doxapram can be oxidized to form corresponding N-oxides.
Reduction: Reduction of ®-doxapram can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of ®-doxapram.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of ®-doxapram.
Reduction: Secondary amines derived from ®-doxapram.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-doxapram has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of other complex molecules.
Biology: Studied for its effects on respiratory physiology and its potential role in modulating neurotransmitter release.
Medicine: Investigated for its therapeutic potential in treating respiratory depression and other respiratory disorders.
Industry: Utilized in the development of respiratory stimulants and related pharmaceutical products.
Mécanisme D'action
®-doxapram exerts its effects by stimulating the carotid body chemoreceptors and the respiratory centers in the brainstem. This leads to an increase in the rate and depth of breathing. The compound acts on potassium channels, leading to depolarization of the chemoreceptor cells and subsequent release of neurotransmitters that activate the respiratory centers.
Comparaison Avec Des Composés Similaires
Similar Compounds
Doxapram: The racemic mixture containing both ®- and (S)-enantiomers.
Almitrine: Another respiratory stimulant with a different mechanism of action.
Caffeine: A mild respiratory stimulant with broader central nervous system effects.
Uniqueness
®-doxapram is unique due to its specific action on the carotid body chemoreceptors and its potent respiratory stimulant effects. Unlike caffeine, which has widespread central nervous system effects, ®-doxapram’s action is more targeted, making it particularly useful in clinical settings for treating respiratory depression.
Propriétés
Numéro CAS |
179915-79-8 |
|---|---|
Formule moléculaire |
C24H30N2O2 |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
(4R)-1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenylpyrrolidin-2-one |
InChI |
InChI=1S/C24H30N2O2/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,22H,2,13-19H2,1H3/t22-/m0/s1 |
Clé InChI |
XFDJYSQDBULQSI-QFIPXVFZSA-N |
SMILES isomérique |
CCN1C[C@@H](C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4 |
SMILES canonique |
CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



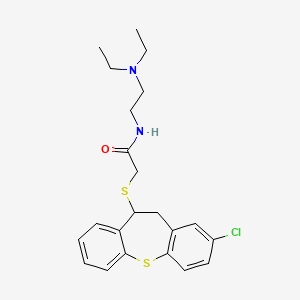
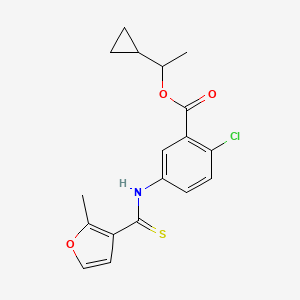
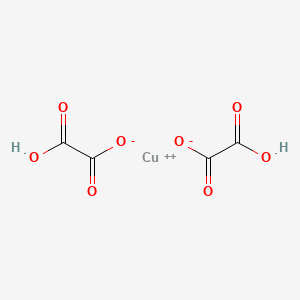
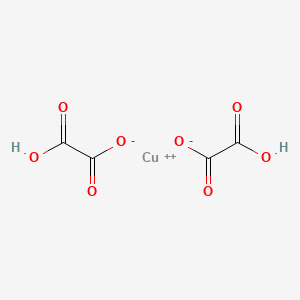

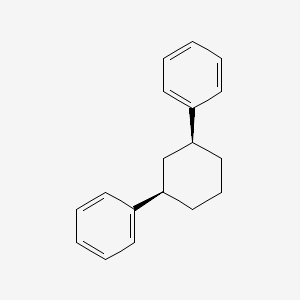
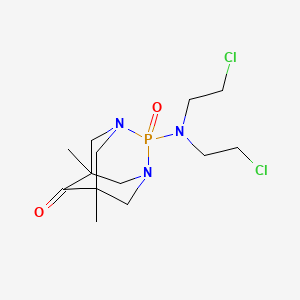

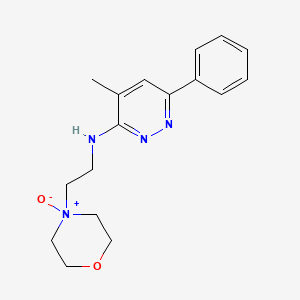
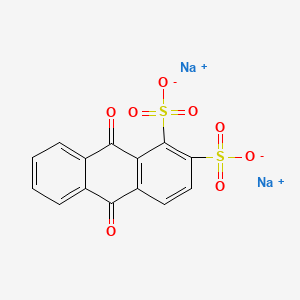
![N,N'-Di-(bis-(2-chloraethyl)-sulfamyl)-hexamethylendiamin [German]](/img/structure/B12751717.png)
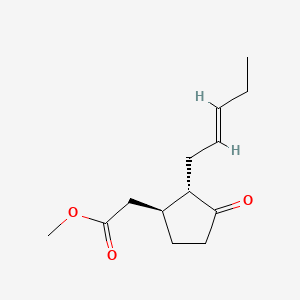
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-propyl-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12751721.png)
